Mass Spectrometry Differentiation: +3 Da Mass Shift Enables Baseline Resolution from Analyte
2-Furamide-3,4,5-D3 provides a definitive +3.02 Da mass shift relative to unlabeled 2-furamide due to the replacement of three hydrogen atoms with deuterium on the furan ring . This mass difference is critical for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole mass spectrometers, ensuring the internal standard's signal is completely resolved from the analyte's M+0 and M+1 natural abundance isotopes, which is not possible with less-deuterated (e.g., D1 or D2) or non-labeled analogs [1].
| Evidence Dimension | Monisotopic Mass Shift (Da) |
|---|---|
| Target Compound Data | 3.02 Da (114.0509 vs 111.0320 Da) |
| Comparator Or Baseline | Unlabeled 2-Furamide (0 Da shift); D1-labeled analog (~1 Da shift) |
| Quantified Difference | 3 Da shift |
| Conditions | High-resolution or tandem mass spectrometry (LC-MS/MS) |
Why This Matters
The +3 Da shift prevents isotopic cross-talk from the analyte's natural M+2 and M+3 isotopes, which is a common source of quantification error when using D1 or D2 internal standards.
- [1] Hewavitharana, A. K. (2011). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? Journal of Chromatography A, 1218(2), 359-361. View Source
